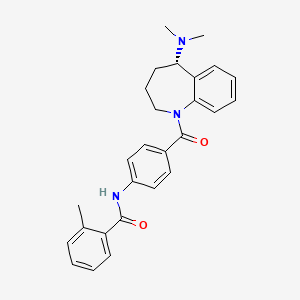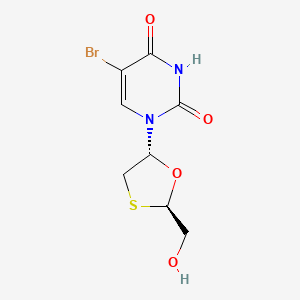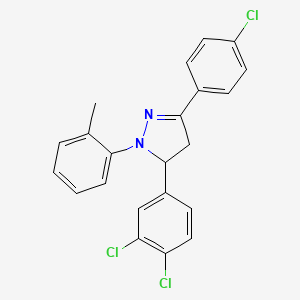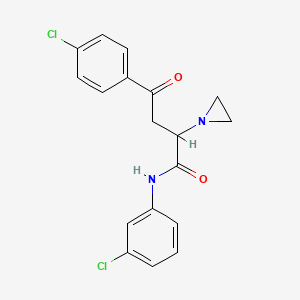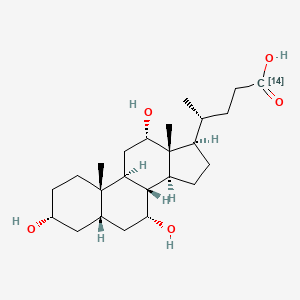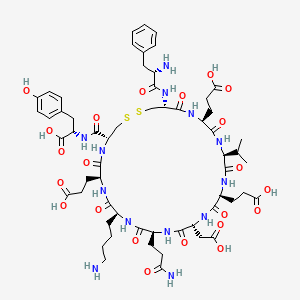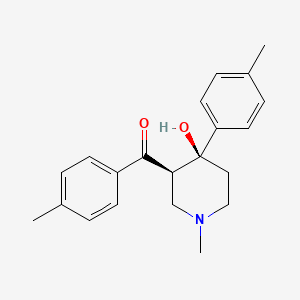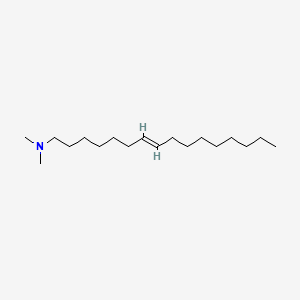
(E)-N,N-dimethylhexadec-7-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N,N-dimethylhexadec-7-en-1-amine is an organic compound characterized by a long hydrocarbon chain with a double bond and a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethylhexadec-7-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with hexadec-7-en-1-ol, which is then converted to the corresponding alkyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Formation of the Amine: The alkyl halide is then reacted with dimethylamine under basic conditions to form this compound. This reaction is typically carried out in an organic solvent like ethanol or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N,N-dimethylhexadec-7-en-1-amine can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated amines
Substitution: Various substituted amines
Applications De Recherche Scientifique
(E)-N,N-dimethylhexadec-7-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of surfactants and other amphiphilic molecules.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with lipid membranes.
Industry: It is used in the formulation of specialty chemicals, including lubricants and emulsifiers.
Mécanisme D'action
The mechanism by which (E)-N,N-dimethylhexadec-7-en-1-amine exerts its effects is primarily through its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylhexadecylamine: Similar structure but lacks the double bond.
Hexadecylamine: Lacks both the double bond and the dimethyl groups.
N,N-dimethyloctadec-9-en-1-amine: Similar structure but with a longer hydrocarbon chain and a double bond at a different position.
Uniqueness
(E)-N,N-dimethylhexadec-7-en-1-amine is unique due to the presence of both a double bond and a dimethylamine group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both hydrophobic and hydrophilic interactions.
Propriétés
Formule moléculaire |
C18H37N |
|---|---|
Poids moléculaire |
267.5 g/mol |
Nom IUPAC |
(E)-N,N-dimethylhexadec-7-en-1-amine |
InChI |
InChI=1S/C18H37N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h11-12H,4-10,13-18H2,1-3H3/b12-11+ |
Clé InChI |
SERJWVUZSBJZME-VAWYXSNFSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCN(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


